
N-(1-cyclopropylethyl)-N,3-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-N,3-dimethylbenzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first identified as a potential anti-cancer agent due to its ability to selectively inhibit ribosomal RNA (rRNA) synthesis in cancer cells.
Wirkmechanismus
N-(1-cyclopropylethyl)-N,3-dimethylbenzamide targets RNA polymerase I transcription, which is responsible for the synthesis of rRNA. By inhibiting this process, N-(1-cyclopropylethyl)-N,3-dimethylbenzamide selectively kills cancer cells that are dependent on high levels of rRNA synthesis for their survival. N-(1-cyclopropylethyl)-N,3-dimethylbenzamide has also been shown to activate the p53 pathway, which plays a critical role in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N,3-dimethylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to sensitize cancer cells to other anti-cancer agents, such as DNA-damaging agents and PARP inhibitors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyclopropylethyl)-N,3-dimethylbenzamide is its selectivity for cancer cells, which allows for targeted therapy. However, one limitation is that it may not be effective against all types of cancer, as some cancer cells may not be dependent on high levels of rRNA synthesis.
Zukünftige Richtungen
There are several future directions for N-(1-cyclopropylethyl)-N,3-dimethylbenzamide research. One area of interest is the development of combination therapies that can enhance the effectiveness of N-(1-cyclopropylethyl)-N,3-dimethylbenzamide. Another area of interest is the identification of biomarkers that can predict which patients will respond to N-(1-cyclopropylethyl)-N,3-dimethylbenzamide treatment. Finally, there is interest in developing N-(1-cyclopropylethyl)-N,3-dimethylbenzamide analogues that may have improved pharmacological properties.
Synthesemethoden
The synthesis of N-(1-cyclopropylethyl)-N,3-dimethylbenzamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with cyclopropylmethylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is then reacted with 2,6-dimethylbenzoyl chloride to form N-(1-cyclopropylethyl)-N,3-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)-N,3-dimethylbenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively inhibit rRNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis. N-(1-cyclopropylethyl)-N,3-dimethylbenzamide has been tested in preclinical models of a variety of cancers, including breast, ovarian, and pancreatic cancer, and has shown promising results.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-5-4-6-13(9-10)14(16)15(3)11(2)12-7-8-12/h4-6,9,11-12H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFPDCJDOKEJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]-1-(3-hydroxypiperidin-1-yl)propan-1-one](/img/structure/B7493647.png)
![[3-(methoxymethyl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493655.png)

![1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493668.png)
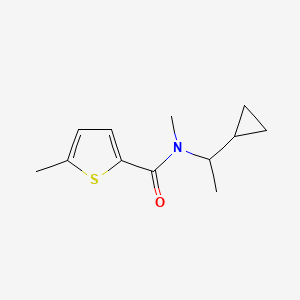
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(2-methylfuran-3-yl)methanone](/img/structure/B7493682.png)
![2-cyclopent-2-en-1-yl-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone](/img/structure/B7493683.png)
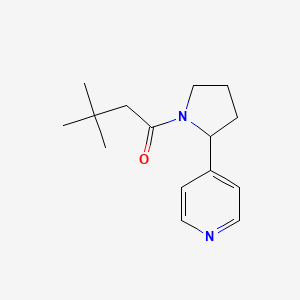
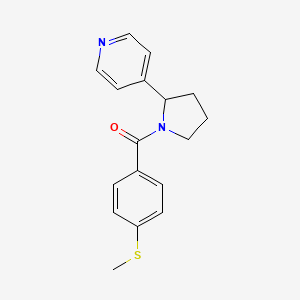
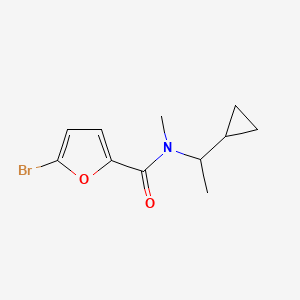
![1H-indazol-3-yl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493715.png)
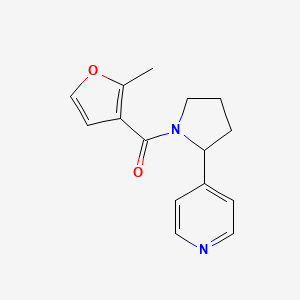
![2-methylsulfonyl-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]benzamide](/img/structure/B7493739.png)
